1-Bromo-2,2-dimethylhexane

Catalog No.
S687775
CAS No.
101419-70-9
M.F
C8H17Br
M. Wt
193.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,2-dimethylhexane

CAS Number

101419-70-9

Product Name

1-Bromo-2,2-dimethylhexane

IUPAC Name

1-bromo-2,2-dimethylhexane

Molecular Formula

C8H17Br

Molecular Weight

193.12 g/mol

InChI

InChI=1S/C8H17Br/c1-4-5-6-8(2,3)7-9/h4-7H2,1-3H3

InChI Key

GBNYMCZJWZKJPW-UHFFFAOYSA-N

SMILES

CCCCC(C)(C)CBr

Canonical SMILES

CCCCC(C)(C)CBr

1-Bromo-2,2-dimethylhexane (CAS 101419-70-9) is a primary alkyl halide characterized by a neopentyl-type quaternary carbon at the beta position. This extreme steric bulk fundamentally alters its reactivity profile compared to standard primary bromides. In procurement and material selection, it is primarily sourced as a specialized lipophilic building block and a mechanistic probe. Its architecture provides near-complete resistance to standard bimolecular nucleophilic substitution (SN2) while selectively facilitating Single Electron Transfer (SET) pathways. Furthermore, the 2,2-dimethylhexyl moiety is highly valued in pharmaceutical development for its ability to block enzymatic beta-oxidation, making this compound a critical precursor for synthesizing enzymatically resistant lipidated therapeutics and sterically demanding Grignard reagents [1].

Substituting 1-bromo-2,2-dimethylhexane with linear primary bromides (e.g., 1-bromohexane) or less hindered branched analogs fails in both synthetic and pharmaceutical applications. Linear primary bromides readily undergo SN2 reactions, whereas the neopentyl-like beta-branching of 1-bromo-2,2-dimethylhexane sterically blocks backside nucleophilic attack, forcing reactions through SET or SN1 pathways [1]. In pharmaceutical applications, linear alkyl chains are highly susceptible to rapid in vivo degradation via beta-oxidation. The quaternary C2 carbon of 1-bromo-2,2-dimethylhexane completely prevents this enzymatic cleavage, providing an enzymatically resistant lipophilic tail that is impossible to achieve with unhindered or gamma-branched substitutes [2].

Suppression of SN2 Reactivity via Neopentyl-Type Steric Hindrance

The neopentyl-type branching at the C2 position of 1-bromo-2,2-dimethylhexane creates severe steric hindrance, effectively blocking the backside attack required for bimolecular nucleophilic substitution (SN2). While unhindered primary bromides readily undergo SN2 reactions, the quaternary beta-carbon in 1-bromo-2,2-dimethylhexane reduces SN2 reaction rates by orders of magnitude. This structural feature forces nucleophilic and reductive reactions to bypass the SN2 pathway entirely, validating its use as a highly hindered neopentyl-type model system[1].

Evidence DimensionRelative SN2 reaction rate
Target Compound DataNear-complete suppression of SN2 pathway
Comparator Or BaselineUnhindered linear primary bromides (e.g., 1-bromohexane)
Quantified DifferenceOrders of magnitude reduction in SN2 kinetics due to beta-branching
ConditionsStandard bimolecular nucleophilic substitution conditions

Ensures precursor suitability for complex syntheses where SN2 side-reactions must be strictly avoided to isolate radical or Grignard pathways.

Enforcement of Single Electron Transfer (SET) Pathways

Because SN2 pathways are sterically blocked, 1-bromo-2,2-dimethylhexane and its analogs force reduction reactions to proceed via Single Electron Transfer (SET). When reacted with lithium aluminum deuteride (LiAlD4/LAD), unhindered primary halides yield products predominantly via SN2 mechanisms. In contrast, the highly hindered 2,2-dimethylhexyl system yields significant radical-derived products, with up to 16-89% of the resulting hydrocarbon abstracting hydrogen or deuterium from the solvent rather than the reducing agent, proving the dominance of the SET radical pathway [1].

Evidence DimensionMechanism of reduction (SET vs SN2)
Target Compound Data16-89% solvent-abstracted radical products (SET pathway)
Comparator Or BaselineUnhindered primary halides (>95% SN2 inversion products)
Quantified DifferenceShift from near-total SN2 reduction to dominant SET radical pathway
ConditionsReduction with LiAlD4 (LAD) in THF at room temperature

Provides a reliable, non-cyclizable mechanistic probe for industrial and academic researchers studying radical pathways and SET-mediated catalysis.

Pharmacokinetic Half-Life Extension via Beta-Oxidation Blocking

In the development of lipidated peptide drugs, the choice of the lipophilic tail dictates in vivo metabolic degradation rates. Linear alkyl chains (e.g., n-hexyl or n-octyl) undergo rapid enzymatic beta-oxidation. By utilizing 1-bromo-2,2-dimethylhexane as a precursor, the resulting 2,2-dimethylhexyl side chain introduces a quaternary carbon at the beta position, which completely blocks beta-oxidation. Pharmacokinetic assays in Balb/c mice demonstrate that therapeutics incorporating this specific branched moiety achieve extended plasma half-lives, enabling once-weekly subcutaneous dosing profiles that are unattainable with linear analogs [1].

Evidence DimensionResistance to enzymatic beta-oxidation
Target Compound DataComplete blockade of beta-oxidation (enables once-weekly dosing)
Comparator Or BaselineLinear n-hexyl or n-octyl chains (rapidly degraded via beta-oxidation)
Quantified DifferenceSignificant extension of in vivo plasma half-life
ConditionsIn vivo pharmacokinetic assays in Balb/c mice (intravenous/subcutaneous)

Makes this compound an essential procurement target for synthesizing enzymatically resistant side chains in next-generation peptide therapeutics.

Synthesis of Enzymatically Resistant Peptide Therapeutics

Directly downstream of its ability to block beta-oxidation, 1-bromo-2,2-dimethylhexane is procured to synthesize the 2,2-dimethylhexyl lipophilic tails used in next-generation GLP-1/GIP dual agonists and MHC class II inhibitors. The quaternary C2 carbon ensures extended in vivo half-lives, making it a critical building block for drugs requiring once-weekly dosing profiles [1].

Mechanistic Probes for Single Electron Transfer (SET) Catalysis

Because its neopentyl-like steric bulk completely suppresses SN2 pathways, this compound is utilized as a standard non-cyclizable mechanistic probe. Researchers procure it to definitively differentiate between SET and SN2 mechanisms in novel reduction systems and photoredox catalysis [2].

Precursor for Sterically Demanding Grignard Reagents

In advanced organic synthesis and materials science, 1-bromo-2,2-dimethylhexane is used to prepare 2,2-dimethylhexylmagnesium bromide. This allows for the targeted introduction of a highly lipophilic, sterically shielded alkyl group into complex molecules, enhancing both lipid solubility and chemical stability against degradation[1].

XLogP3

4.2

Wikipedia

1-Bromo-2,2-dimethylhexane

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